(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
Description
(E)-N-(4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methoxy and methyl groups at positions 4, 7, and 3, respectively. The imine linkage (-N=) connects this scaffold to a 5-methylisoxazole-3-carboxamide moiety.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-8-7-9(17-22-8)14(19)16-15-18(2)12-10(20-3)5-6-11(21-4)13(12)23-15/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLBYNKSZXSGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d]thiazole moiety and an isoxazole ring, both of which are linked through a carboxamide group. These structural elements suggest a variety of pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 388.4 g/mol. The presence of methoxy and amide groups enhances its potential reactivity and biological interactions.
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit several biological activities:
-
Antimicrobial Activity :
- Similar compounds have shown significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- For example, derivatives of benzo[d]thiazole have been reported to inhibit Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
-
Anticancer Potential :
- The structural components are associated with cytotoxic effects on cancer cell lines. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells, although specific data on this compound's activity is limited.
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Molecular Docking Studies :
- Computational studies suggest that the compound can effectively bind to key bacterial proteins such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively . Binding energies comparable to established antibiotics indicate potential therapeutic applications.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Thiazolopyridine Derivatives : A study evaluated various thiazolopyridine derivatives for their antimicrobial properties. Among them, one compound displayed potent activity against multiple pathogens, demonstrating the relevance of structural modifications in enhancing efficacy .
- Cytotoxicity Assays : In a cytotoxicity evaluation using MTT assays on HaCat and Balb/c 3T3 cells, certain derivatives exhibited promising results, indicating their potential as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Methylbenzo[d]thiazole | Methyl group on thiazole | Antimicrobial |
| 2-Aminobenzothiazole | Amine group substitution | Anticancer |
| 7-Methoxybenzo[d]thiazole | Methoxy group on thiazole | Antiviral |
This comparison illustrates the diversity within the benzo[d]thiazole family and highlights how variations in functional groups can influence biological activity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole and isoxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest.
Antibacterial Properties
Compounds similar to (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide have demonstrated antibacterial activity against a range of pathogens. The presence of the benzo[d]thiazole moiety is often linked to enhanced antimicrobial efficacy.
Case Studies and Research Findings
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted that derivatives with benzo[d]thiazole exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil against liver carcinoma cells .
- Antibacterial Activity : Research indicated that compounds with similar structures showed broad-spectrum antibacterial activity, outperforming traditional antibiotics in some cases .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives.
| Conditions | Reagents | Products |
|---|---|---|
| Acidic hydrolysis (HCl/H₂O) | Concentrated HCl | 5-Methylisoxazole-3-carboxylic acid + 4,7-dimethoxy-3-methylbenzo[d]thiazol-2-amine |
| Basic hydrolysis (NaOH) | Aqueous NaOH, reflux | Sodium salt of 5-methylisoxazole-3-carboxylate + free amine derivative |
-
Mechanism : Protonation of the carbonyl oxygen in acidic conditions facilitates nucleophilic attack by water, leading to cleavage of the amide bond.
-
Key Evidence : NMR and mass spectrometry confirm the formation of carboxylic acid derivatives after hydrolysis .
Nucleophilic Substitution at the Methyl Group
The methyl group on the benzothiazole ring participates in nucleophilic substitution reactions under specific conditions.
| Reaction Type | Nucleophile | Products |
|---|---|---|
| Alkylation | Grignard reagents | Substituted benzothiazole derivatives with extended alkyl chains |
| Aromatic substitution | Halogens (e.g., Cl₂) | Chlorinated derivatives at the 3-methyl position |
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Mechanism : The methyl group’s electron-donating nature activates the benzothiazole ring for electrophilic substitution, while steric hindrance directs reactivity to specific positions.
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Structural Impact : Substitution modifies electronic properties, influencing biological activity.
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring undergoes EAS at electron-rich positions (e.g., para to methoxy groups).
| Reagents | Position | Products |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | C-5 or C-6 | Nitro-substituted derivatives |
| Sulfonation (SO₃/H₂SO₄) | C-5 | Sulfonic acid derivatives |
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Regioselectivity : Methoxy groups at C-4 and C-7 direct incoming electrophiles to C-5 or C-6 .
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Applications : Functionalized derivatives serve as intermediates for drug candidates.
Cycloaddition Reactions Involving the Isoxazole Ring
The isoxazole moiety participates in [3+2] cycloadditions with dipolarophiles.
| Dipolarophile | Conditions | Products |
|---|---|---|
| Alkynes | Thermal or catalytic | Isoxazolo-pyrazole fused heterocycles |
| Nitriles | Lewis acid catalysis | Triazole derivatives |
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Mechanism : The isoxazole’s conjugated π-system enables dipolar cycloaddition, forming fused bicyclic structures .
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Significance : Expands structural diversity for combinatorial chemistry applications.
Oxidation and Reduction Reactions
The compound’s functional groups show distinct redox behavior.
| Reaction | Reagents | Products |
|---|---|---|
| Oxidation of methyl groups | KMnO₄ (acidic) | Carboxylic acid derivatives |
| Reduction of amide bond | LiAlH₄ | Amine derivatives |
-
Selectivity : Strong reducing agents like LiAlH₄ target the amide bond, while milder agents preserve the isoxazole ring .
Photochemical Reactions
UV irradiation induces ring-opening or rearrangement pathways.
| Conditions | Products |
|---|---|
| UV light (λ = 254 nm) | Rearrangement to oxazole derivatives |
| Sensitized irradiation | Cleavage of the thiazole ring |
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Mechanistic Insight : Excited-state reactivity leads to bond cleavage or isomerization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with derivatives synthesized in the 2011 Molecules study , focusing on structural features, physicochemical properties, and substituent effects.
Structural Analogues from
2.1.1. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
- Molecular Formula : C₁₈H₁₂N₄O₂S
- Key Features : Isoxazole and thiadiazole rings linked via an imine, with a benzamide substituent.
- Physicochemical Data :
- Melting Point: 160°C
- IR: C=O stretch at 1606 cm⁻¹
- Yield: 70%
- Comparison : Unlike the target compound, Compound 6 lacks methoxy groups and a benzo[d]thiazole core, which may reduce its lipophilicity. The phenyl group on the thiadiazole ring could enhance π-π stacking interactions in biological systems.
2.1.2. N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a)
- Molecular Formula : C₂₃H₁₈N₄O₂S
- Key Features : Pyridine and thiadiazole rings with acetyl and methyl substituents.
- Physicochemical Data :
- Melting Point: 290°C
- IR: Dual C=O stretches at 1679 and 1605 cm⁻¹
- Yield: 80%
- The pyridine ring may confer basicity, altering bioavailability.
2.1.3. 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (Compound 8b)
- Molecular Formula : C₂₄H₂₀N₄O₃S
- Key Features : Nicotinic acid ester and benzamide substituents on a thiadiazole scaffold.
- Physicochemical Data :
- Melting Point: 200°C
- IR: C=O stretches at 1715 and 1617 cm⁻¹
- Yield: 80%
- Comparison : The ester group in 8b enhances hydrolytic stability compared to the carboxamide in the target compound. However, the methoxy groups in the target may improve metabolic stability.
Substituent Effects and Bioactivity Implications
- Methyl Groups : The 3-methyl group on the benzo[d]thiazole and 5-methyl on the isoxazole may sterically hinder enzymatic degradation, improving pharmacokinetics.
- Imine Linkage : The conjugated imine system in the target compound could stabilize the structure and enable redox activity, similar to compounds 6 and 8a–d .
Data Tables
Table 1: Physicochemical Comparison of Selected Compounds
Table 2: Substituent Impact on Properties
| Substituent Type | Example Compound | Effect on Properties |
|---|---|---|
| Methoxy (OCH₃) | Target Compound | Increased lipophilicity; potential for enhanced CNS penetration. |
| Acetyl (COCH₃) | Compound 8a | Introduces hydrogen-bond acceptor; may improve solubility. |
| Methyl (CH₃) | Compound 8b | Steric hindrance; possible metabolic stabilization. |
| Phenyl (C₆H₅) | Compound 6 | Enhances π-π interactions; may improve binding to aromatic enzyme pockets. |
Research Findings and Limitations
- Synthetic Feasibility : Analogues like 8a–d were synthesized in high yields (70–80%) via reflux with active methylene compounds , suggesting the target compound could be synthesized using similar methods.
- Contradictions : The absence of methoxy groups in compounds limits direct comparisons. Methoxy-rich structures may exhibit distinct ADME profiles.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yields?
Methodological Answer:
- Key Steps :
- Diazonium Coupling : React the benzo[d]thiazole precursor with a diazonium salt (e.g., from 5-methylisoxazole-3-carboxylic acid derivatives) in ethanol under controlled temperatures (0–5°C) to form the hydrazone intermediate .
- Cyclization : Use sodium hydroxide (10% in ethanol) to facilitate ring closure, ensuring precise pH control to avoid side reactions .
- Recrystallization : Purify the product via ethanol recrystallization to achieve >70% yield, as demonstrated in analogous thiazolidinone syntheses .
- Critical Factors : Solvent polarity (ethanol vs. DMF), temperature (low for diazonium stability), and stoichiometry of reagents (1:1 molar ratio) significantly impact yield and purity.
Q. Which spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), methyl groups (δ 2.1–2.5 ppm), and aromatic protons (δ 6.5–8.0 ppm). Compare with thiazole analogs (e.g., 4g in ) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and C=N imine bonds (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 403.12 for C₁₈H₁₈N₂O₄S) with <2 ppm error .
Advanced Research Questions
Q. How does the E-configuration influence biological activity compared to Z-isomers?
Methodological Answer:
- Stereochemical Analysis : Use NOESY NMR to confirm the E-configuration via spatial proximity of the benzo[d]thiazole methyl group and isoxazole carboxamide .
- Activity Comparison : Test E/Z isomers in enzyme inhibition assays (e.g., kinase targets). For example, E-isomers of thiazolo[3,2-a]pyrimidines show 10-fold higher IC₅₀ values due to improved target binding .
- Computational Insights : Molecular docking (AutoDock Vina) reveals E-isomers occupy hydrophobic pockets more effectively, as seen in triazole-thiazole hybrids .
Q. What computational methods predict this compound’s interaction with biological targets?
Methodological Answer:
- Docking Protocols :
- Protein Preparation : Retrieve target structures (e.g., COX-2 or EGFR) from PDB. Optimize hydrogen bonding networks.
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, accounting for tautomeric states.
- Binding Affinity : Score interactions using Glide SP mode, prioritizing π-π stacking with aromatic residues (e.g., Phe506 in EGFR) .
- MD Simulations : Run 100 ns simulations (AMBER) to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) for binding site residues .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardized Assays : Replicate studies under identical conditions (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) .
- Structural Variants : Compare activity of derivatives (e.g., replacing 4,7-dimethoxy with halogen groups) to isolate substituent effects .
- Meta-Analysis : Pool data from multiple sources (e.g., ChEMBL, PubChem) and apply statistical tools (ANOVA) to identify outliers or assay-specific biases .
Q. What strategies improve solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the methoxy groups, hydrolyzed in vivo to regenerate the active compound .
- Co-Solvent Systems : Use DMSO-PBS (10:90 v/v) for in vitro studies, ensuring <0.1% DMSO to avoid cytotoxicity .
- Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles (150 nm size) for sustained release, as validated for thiazole derivatives .
Q. How is structure-activity relationship (SAR) analyzed for derivatives?
Methodological Answer:
Q. What are the metabolic pathways and degradation products of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
